Cannabinor

Description

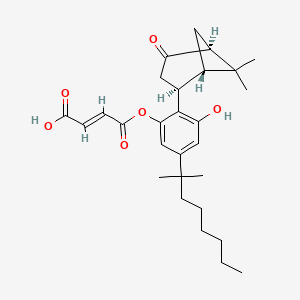

Structure

3D Structure

Properties

Key on ui mechanism of action |

CB2 agonists bind to CB2 receptors, which are located on immune and inflammatory cells. By activating CB2 receptors, CB2 agonists inhibit autoimmune and inflammatory processes and are likely to be useful for treating pain, autoimmune and inflammatory disorders. Pharmos is developing its CB2 agonists as treatments for chronic pain and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. |

|---|---|

CAS No. |

573981-31-4 |

Molecular Formula |

C28H38O6 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1 |

InChI Key |

GSTZHANFXAKPSE-MXTREEOPSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

573981-31-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Cannabinor (PRS-211,375): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinor (PRS-211,375) is a potent and highly selective synthetic agonist for the cannabinoid receptor type 2 (CB2). This technical guide provides a comprehensive overview of its mechanism of action, drawing from available preclinical and clinical data. While specific downstream signaling data for PRS-211,375 is limited in publicly accessible literature, this document extrapolates its likely intracellular effects based on its confirmed potent agonism at the CB2 receptor and the well-established signaling cascades associated with this G-protein coupled receptor. This guide includes a summary of its pharmacological data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.

Pharmacological Profile of this compound (PRS-211,375)

PRS-211,375 is classified as a "nonclassical" cannabinoid, exhibiting high affinity and selectivity for the CB2 receptor over the CB1 receptor.[1] This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, whereas CB2 receptor modulation is primarily linked to immunomodulatory and anti-inflammatory responses.[1]

Quantitative Pharmacological Data

The known quantitative pharmacological parameters of this compound (PRS-211,375) are summarized in the tables below.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |

| PRS-211,375 | CB2 | 17.4 | >300x |

| CB1 | 5,585 |

Data sourced from Wikipedia, citing relevant scientific literature.[1]

Table 2: Functional Activity (cAMP Assay)

| Compound | Receptor | EC50 (nM) | Efficacy (%) |

| PRS-211,375 | CB2 | 17.4 | 98% |

Data sourced from a 2023 publication in Pharmacological Reviews.[2]

Core Mechanism of Action: CB2 Receptor Agonism and Downstream Signaling

As a potent CB2 receptor agonist, the primary mechanism of action of PRS-211,375 is the activation of the CB2 receptor, which is predominantly expressed on immune and inflammatory cells.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[3]

G-Protein Activation and cAMP Inhibition

Upon binding of PRS-211,375, the CB2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The potent EC50 value of 17.4 nM and high efficacy of 98% in the cAMP assay for PRS-211,375 confirms this as a primary and robust signaling outcome.[2]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of the CB2 receptor is also known to modulate the activity of mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[3] The Gβγ subunits released upon G-protein activation can initiate these cascades. The specific effects (activation or inhibition) can be cell-type and context-dependent. While no specific data exists for PRS-211,375, CB2 agonism generally leads to the modulation of these pathways, which play critical roles in regulating gene expression related to inflammation, proliferation, and apoptosis.

Intracellular Calcium Mobilization

The effect of CB2 receptor activation on intracellular calcium (Ca2+) levels is complex and can be cell-type specific. Some studies have reported that CB2 receptor activation can lead to an increase in intracellular Ca2+, potentially through the involvement of phospholipase C (PLC) or other mechanisms. However, there is no publicly available data to confirm whether PRS-211,375 induces intracellular calcium mobilization.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the pharmacological profile of a compound like PRS-211,375.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

Test compound (PRS-211,375).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled CB ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of PRS-211,375.

-

For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of PRS-211,375 and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell membranes expressing human CB2 receptors.

-

[35S]GTPγS.

-

GDP.

-

Test compound (PRS-211,375).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of PRS-211,375.

-

Add the cell membrane preparation and pre-incubate.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the stimulated [35S]GTPγS binding against the log concentration of PRS-211,375 and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing human CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (PRS-211,375).

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of PRS-211,375.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of PRS-211,375 and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion

This compound (PRS-211,375) is a well-characterized, potent, and selective CB2 receptor agonist. Its primary mechanism of action involves the activation of Gi/o-coupled CB2 receptors, leading to a robust inhibition of adenylyl cyclase and a consequent decrease in intracellular cAMP levels. While direct evidence for its effects on MAPK signaling and intracellular calcium mobilization is not publicly available, its potent CB2 agonism strongly suggests it modulates these pathways in a manner consistent with other CB2 agonists. The provided experimental protocols offer a framework for the further in-depth characterization of this and similar compounds. Despite promising preclinical data, PRS-211,375 did not demonstrate sufficient efficacy in Phase IIb clinical trials for pain, highlighting the complexities of translating preclinical findings to clinical outcomes.[4] Further research into the nuanced downstream signaling of selective CB2 agonists like PRS-211,375 is warranted to fully understand their therapeutic potential.

References

An In-depth Technical Guide on the Chemical Structure and Pharmacology of Cannabinor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinor (also known as PRS-211,375) is a synthetic, nonclassical cannabinoid that has been investigated for its potential therapeutic effects.[1] It acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1] The chemical structure of this compound is similar to that of cannabidiol.[1] Developed for its potential analgesic properties, particularly in models of neuropathic pain, this compound progressed to Phase IIb human clinical trials. However, it ultimately failed to demonstrate efficacy in these trials.[1] This guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological actions of this compound, based on publicly available data.

Chemical Structure and Properties

This compound is characterized by a complex chemical structure that contributes to its selective interaction with the CB2 receptor.

2.1. Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid[2] |

| CAS Number | 573981-31-4[2] |

| Molecular Formula | C₂₈H₃₈O₆[2] |

| Synonyms | PRS-211,375, PRS-211375[2] |

2.2. Physicochemical Properties

| Property | Value |

| Molecular Weight | 470.6 g/mol [2] |

| XLogP3 | 6.6[2] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 9 |

| Exact Mass | 470.26683893 Da[2] |

| Monoisotopic Mass | 470.26683893 Da[2] |

2.3. Chemical Structure Visualization

The following diagram illustrates the core structural components of this compound.

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the synthesis of this compound (PRS-211,375) is not publicly available. The synthesis of related classical and nonclassical cannabinoids typically involves the condensation of a substituted resorcinol (B1680541) with a suitable terpene derivative.[3]

3.1. General Synthetic Workflow

The following diagram illustrates a generalized synthetic approach for this class of compounds.

Spectroscopic Analysis

Specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound have not been published in the peer-reviewed literature. Characterization of cannabinoids is routinely performed using these techniques to confirm the chemical structure and purity.[4][5]

4.1. Expected Spectroscopic Data

The following table outlines the types of signals that would be expected in the spectroscopic analysis of this compound based on its known structure. Note: This is a generalized prediction and not based on experimental data.

| Technique | Expected Features |

| ¹H-NMR | - Signals in the aromatic region for the resorcinol protons.- Characteristic signals for the bicyclo[3.1.1]heptanone ring system.- Resonances for the aliphatic protons of the 2-methyloctan-2-yl side chain.- Signals corresponding to the vinyl protons of the but-2-enoic acid linker.- A signal for the carboxylic acid proton. |

| ¹³C-NMR | - Resonances for the aromatic carbons of the resorcinol core.- Signals for the carbonyl and other carbons of the bicyclo[3.1.1]heptanone moiety.- Aliphatic carbon signals from the octyl side chain.- Carbonyl and olefinic carbon signals from the but-2-enoic acid linker. |

| Mass Spectrometry (ESI-MS) | - A molecular ion peak corresponding to the exact mass of this compound (m/z [M-H]⁻ or [M+H]⁺).- Fragmentation patterns consistent with the loss of the but-2-enoic acid linker and cleavage of the octyl side chain. |

Pharmacology and Mechanism of Action

This compound is a selective agonist of the CB2 receptor, with significantly lower affinity for the CB1 receptor.[1]

5.1. Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |

| CB1 | 5,585 nM[1] | >300-fold for CB2[1] |

| CB2 | 17.4 nM[1] |

5.2. CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR).[6][7] Upon activation by an agonist such as this compound, it initiates a downstream signaling cascade. The primary pathway involves coupling to inhibitory G-proteins (Gi/o).[6]

Activation of the CB2 receptor by an agonist leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[6] The Gβγ subunit can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6] These signaling events ultimately modulate the activity of transcription factors, leading to changes in gene expression and cellular responses, such as the modulation of immune cell function and anti-inflammatory effects.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not available in the public domain. However, a standard method for determining the binding affinity of a ligand to the CB2 receptor is the competitive radioligand binding assay.

6.1. Protocol: Competitive Radioligand Binding Assay for CB2 Receptor

This protocol describes a general method to determine the inhibition constant (Ki) of a test compound like this compound for the CB2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CB2 receptor.

-

A high-affinity CB2 radioligand (e.g., [³H]CP-55,940).

-

Unlabeled CB2 ligand for determining non-specific binding (e.g., WIN 55,212-2).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[8]

-

96-well plates, filter mats, and a cell harvester.[8]

-

Scintillation counter and fluid.[8]

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

-

Non-specific Binding Wells: Add a high concentration of the unlabeled ligand, the radioligand, and the cell membrane preparation.

-

Competition Wells: Add the serially diluted test compound, the radioligand, and the cell membrane preparation.

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[9][10]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, which separates bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

6.2. Experimental Workflow Diagram

Conclusion

This compound is a well-defined synthetic cannabinoid with high selectivity for the CB2 receptor. Its chemical structure incorporates a resorcinol core, a bicyclo[3.1.1]heptanone moiety, and a 2-methyloctan-2-yl side chain, linked to a but-2-enoic acid group. While its pharmacological profile as a potent CB2 agonist is established, detailed public information regarding its specific synthesis protocol and complete spectroscopic characterization is lacking. The mechanism of action is understood to proceed through the canonical Gi/o-coupled pathway of the CB2 receptor, leading to the modulation of intracellular signaling cascades. The provided general experimental protocols serve as a template for the characterization of such compounds in a drug discovery and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C28H38O6 | CID 10174045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry of cannabinoids. | Semantic Scholar [semanticscholar.org]

- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

The Synthesis and Signaling of Cannabinor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinor (also known as PRS-211,375) is a synthetic, nonclassical cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] Its chemical structure is analogous to cannabidiol, and it exhibits high selectivity for the CB2 receptor over the CB1 receptor, with a reported CB2 affinity of 17.4 nM versus 5,585 nM for CB1. This selectivity, over 300 times greater for CB2, has made this compound a subject of interest for therapeutic applications, particularly in the realm of neuropathic pain, without the psychoactive effects associated with CB1 receptor activation. Despite showing promise in preclinical studies, this compound did not demonstrate efficacy in Phase IIb human clinical trials for pain management.[1][2] This guide provides a comprehensive overview of the known synthesis pathway of this compound, its interaction with cellular signaling pathways, and detailed experimental protocols for its study.

Synthesis Pathway of this compound

A general representation of this synthesis approach is outlined below:

Caption: General synthesis scheme for this compound.

Signaling Pathways of CB2 Receptor Agonists

As a selective CB2 receptor agonist, this compound's mechanism of action is centered on the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The signaling cascade initiated by CB2 receptor activation is complex and can involve multiple downstream effectors. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests that CB2 receptors can couple to stimulatory G proteins (Gαs) under certain conditions. Activation of the CB2 receptor also modulates the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.

Caption: Simplified CB2 receptor signaling pathway.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity of a test compound, such as this compound, to the CB1 and CB2 receptors.

Materials:

-

HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.

-

Membrane preparation from transfected cells.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well plates.

-

Filtration system (cell harvester and glass fiber filter mats).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer to cover a range of concentrations (e.g., from 0.1 nM to 10 µM).

-

Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.

-

Prepare the non-specific binding control by diluting the non-labeled ligand to a final concentration of 10 µM in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of the diluted test compound (at each concentration), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation

The binding affinities of this compound for the CB1 and CB2 receptors are crucial quantitative data for understanding its selectivity and potency.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |

| This compound (PRS-211,375) | CB1 | 5,585 nM | >300-fold for CB2 |

| CB2 | 17.4 nM |

Data sourced from Wikipedia, which cites primary literature.[1]

Conclusion

This compound remains a significant tool compound for studying the pharmacology of the CB2 receptor due to its high selectivity. While a detailed public synthesis protocol is elusive, the general synthetic strategy provides a foundation for its chemical exploration. The well-characterized signaling pathways of CB2 agonists and established experimental protocols for their analysis enable further investigation into the therapeutic potential of selective CB2 modulation. This guide serves as a foundational resource for researchers aiming to work with or develop compounds related to this compound.

References

Cannabinor (PRS-211,375): A Technical Guide to a Selective CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cannabinor (PRS-211,375), a synthetic, non-classical cannabinoid identified as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed in immune and peripheral tissues, is a promising therapeutic target for inflammatory and pain-related conditions, devoid of the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). This document details the chemical properties, binding affinity, and selectivity of this compound, alongside the established signaling pathways of the CB2 receptor. It also includes generalized experimental protocols for key assays used in the characterization of such compounds. While specific functional potency data (EC50) for this compound is not publicly available, this guide serves as a foundational resource for researchers interested in the pharmacology of selective CB2 receptor agonists.

Introduction to this compound (PRS-211,375)

This compound, also known by its research code PRS-211,375, is a synthetic cannabinoid that exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1] Its chemical structure is distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC), placing it in the category of non-classical cannabinoids. The development of selective CB2 agonists like this compound has been a significant focus of drug discovery efforts aimed at harnessing the therapeutic potential of the endocannabinoid system while avoiding the psychotropic effects mediated by CB1 receptors. This compound was investigated in Phase II clinical trials for the treatment of pain; however, these trials were discontinued (B1498344) due to a lack of efficacy.[1] Despite this, the pharmacological profile of this compound provides a valuable case study for the development of selective CB2 receptor modulators.

Chemical Properties

The chemical structure of this compound (PRS-211,375) is provided below.

IUPAC Name: (2E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxobicyclo[3.1.1]heptan-2-yl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid

Molecular Formula: C₂₈H₃₈O₆

Molecular Weight: 468.6 g/mol

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of this compound for human cannabinoid receptors has been determined through radioligand binding assays. This data is crucial for understanding its potency and selectivity.

| Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB1/CB2) |

| CB1 | 5,585 | >300-fold for CB2 |

| CB2 | 17.4 |

Table 1: Binding Affinity of this compound (PRS-211,375) for Human CB1 and CB2 Receptors.[1]

One study has reported a functional selectivity of 321-fold for the CB2 receptor over the CB1 receptor, although the specific EC50 values from the functional assays were not provided.

Experimental Protocols

The following sections describe generalized protocols for key in vitro assays used to characterize the binding and functional activity of selective CB2 receptor agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the affinity of this compound for CB1 and CB2 receptors.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the receptor expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor agonist.

-

Test Compound: this compound (PRS-211,375).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Scintillation cocktail and 96-well filter plates.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound or the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plates.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional potency (EC50) of a CB2 receptor agonist by measuring its ability to inhibit adenylyl cyclase activity.

Objective: To measure the potency of this compound in inhibiting cAMP production.

Principle: CB2 receptors are typically coupled to Gi/o proteins. Agonist binding activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are stimulated with forskolin (B1673556) to increase basal cAMP levels, and the ability of the agonist to inhibit this increase is measured.

Materials:

-

CHO or HEK293 cells stably expressing the human CB2 receptor.

-

Forskolin.

-

Test Compound: this compound (PRS-211,375).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture medium and supplements.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Culture the CB2-expressing cells in appropriate medium.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay: a. Seed cells in a 96- or 384-well plate and incubate. b. Pre-treat cells with the PDE inhibitor. c. Add varying concentrations of this compound. d. Stimulate the cells with a fixed concentration of forskolin. e. Incubate for a specified time to allow for cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data using a non-linear regression model to determine the EC50 (concentration producing 50% of the maximal inhibition) and Emax (maximal inhibition).

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay assesses the ability of a CB2 receptor agonist to activate the MAPK signaling pathway.

Objective: To determine if this compound activates the ERK1/2 MAPK pathway.

Principle: In addition to modulating cAMP levels, CB2 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are part of the MAPK cascade. This is typically measured by detecting the phosphorylated form of ERK (p-ERK) using techniques such as Western blotting or cell-based immunoassays.

Materials:

-

Cells expressing the CB2 receptor (e.g., primary immune cells or a stable cell line).

-

Test Compound: this compound (PRS-211,375).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibody against p-ERK1/2 and a primary antibody against total ERK1/2 (as a loading control).

-

Secondary antibody conjugated to a detectable marker (e.g., HRP for chemiluminescence).

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for different time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against p-ERK1/2. e. Wash the membrane and incubate with the appropriate secondary antibody. f. Detect the signal using a suitable substrate (e.g., chemiluminescent). g. Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

-

Data Analysis: Quantify the band intensities to determine the fold-change in p-ERK1/2 levels relative to the untreated control.

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o).

cAMP Pathway: Upon agonist binding, the activated α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to a cellular response.

MAPK Pathway: The βγ subunits of the dissociated G protein can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway. Activation of this pathway is involved in regulating cellular processes such as proliferation, differentiation, and inflammation.

Conclusion

This compound (PRS-211,375) is a well-characterized selective CB2 receptor agonist in terms of its binding affinity, demonstrating a clear preference for the CB2 over the CB1 receptor. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the CB2 receptor. While its clinical development for pain was not successful, the study of this compound has contributed to the broader understanding of CB2 receptor pharmacology. This technical guide provides a summary of the available data and generalized methodologies for the characterization of similar compounds, serving as a resource for researchers in the field of cannabinoid drug discovery. Further publication of detailed functional data from preclinical and clinical studies would be invaluable for a more complete understanding of this compound's pharmacological profile.

References

Preclinical Development of Oral Selective Cannabinoid Receptor 2 (CB2) Agonists: A Technical Guide

Disclaimer: Specific preclinical data for the compound "Cannabinor" is not extensively available in the public domain. The information that is available, primarily from a 2006 press release, indicates it is a synthetic, selective CB2 agonist for which preclinical toxicology and safety studies were completed.[1] This guide, therefore, provides a comprehensive overview of the preclinical evaluation process for oral selective CB2 receptor agonists as a class, utilizing publicly available data from representative compounds to illustrate the core principles, experimental designs, and data interpretation relevant to this therapeutic area.

Introduction: The Rationale for Targeting the CB2 Receptor

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target, primarily due to its expression profile and functional role.[2] Unlike the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells.[2][3] This distribution suggests that selective activation of the CB2 receptor could provide therapeutic benefits for a range of inflammatory, pain, and fibrotic conditions without the undesirable central nervous system side effects associated with CB1 activation.[4][5]

Oral administration is a preferred route for chronic therapies due to its convenience and patient compliance. The development of orally bioavailable, selective CB2 agonists is therefore a key objective for treating chronic diseases. This document outlines the critical preclinical studies, methodologies, and data required to support the clinical development of such compounds.

Mechanism of Action: CB2 Receptor Signaling Pathways

Understanding the molecular signaling cascades initiated by agonist binding to the CB2 receptor is fundamental to elucidating its therapeutic effects. CB2 receptor activation modulates multiple intracellular pathways, primarily through its coupling to inhibitory G proteins (Gαi/o).

The primary signaling cascade involves:

-

G-protein Coupling: Upon agonist binding, the CB2 receptor undergoes a conformational change, facilitating the activation of the Gαi/o heterotrimeric G protein.[6][7]

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9] This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA).

-

MAPK Activation: The Gβγ subunits released upon G protein activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the activation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[6][8][10] This pathway is crucial for regulating gene expression related to inflammation and cell survival.

-

β-Arrestin Pathway: Like many GPCRs, the CB2 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[2][6][9]

The interplay of these pathways contributes to the anti-inflammatory, analgesic, and anti-fibrotic effects of CB2 receptor agonists.

Preclinical Development Workflow and Key Experimental Protocols

The preclinical evaluation of an oral CB2 agonist follows a structured workflow designed to establish its pharmacological properties, efficacy, safety, and pharmacokinetic profile before human trials.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory and peripheral analgesic effects of novel compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions.

-

Compound Administration: The test compound (selective CB2 agonist) is formulated in a suitable vehicle (e.g., 7.5% gelatin/0.62% NaCl) and administered orally (p.o.) via gavage at various doses (e.g., 0.1, 1, 10 mg/kg).[11][12][13] A vehicle control group and a positive control group (e.g., Diclofenac, 10 mg/kg, p.o.) are included.[13][14]

-

Induction of Inflammation: 30-60 minutes after compound administration, inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the plantar surface of the rat's right hind paw.[13]

-

Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Endpoint: The primary endpoint is the percentage inhibition of paw edema in the drug-treated groups compared to the vehicle-treated group.

Experimental Protocol: Pharmacokinetic (PK) Study in Rodents

This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound after oral administration.

-

Animals: Male Wistar rats (n=2-3 per group/time point) are typically used.[11][15]

-

Compound Administration:

-

Intravenous (IV) Group: The compound is administered as a bolus injection (e.g., 1 mg/kg) to determine fundamental PK parameters like clearance and volume of distribution.[11][15]

-

Oral (PO) Group: The compound is administered by oral gavage (e.g., 3 and 26 mg/kg) to assess oral absorption and bioavailability.[11][15]

-

-

Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11][15] Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.

-

Bioanalysis: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17][18] This technique offers high sensitivity and selectivity for accurate measurement.[17]

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Oral bioavailability (F%), calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Quantitative Data Presentation

The following tables summarize representative data for various selective CB2 agonists from preclinical studies. This data is essential for comparing the potency, efficacy, and drug-like properties of different compounds.

Table 1: In Vitro Binding Affinity and Functional Potency of Selected CB2 Agonists

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (cAMP) EC50, nM | Selectivity (CB1 Ki / CB2 Ki) | Reference |

| RNB-61 | Human CB2 | 0.57 | 1.65 | >6,800 | [19] |

| Mouse CB2 | 1.33 | - | - | [19] | |

| A-796260 | Human CB2 | 3.7 | 4.9 | 138 | [20] |

| Rat CB2 | 11.0 | 12.0 | - | [20] | |

| ABK5 | Human CB2 | 1.0 | - | >10,000 | [21] |

| Compound [I] (Lilly) | Human CB2 | - | 1.1 | >10,000 | [12] |

| Rat CB2 | - | 1.7 | - | [12] |

Table 2: Pharmacokinetic Properties of Selected Oral CB2 Agonists in Preclinical Species

| Compound | Species | Oral Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Oral Bioavailability (F%) | Reference |

| Compound [I] (Lilly) | Rat | - | - | - | 67 | [12] |

| Dog | - | - | - | - | [12] | |

| Compound [II] (Lilly) | Rat | - | - | - | 43 | [12] |

| GW842166X | Rat | 0.1 (ED50 dose) | - | - | - | [5] |

| RNB-61 | Rat | 3 | ~150 | ~1.5 | High (not specified) | [11][15] |

Table 3: In Vivo Efficacy of Selected Oral CB2 Agonists in Pain Models

| Compound | Model | Species | Oral Dose (mg/kg) | Efficacy Endpoint | Result | Reference |

| Compound [I] (Lilly) | MIA-induced Osteoarthritis | Rat | 0.3 | Reversal of hyperalgesia | Potent and efficacious | [12] |

| Compound 22 (Boehringer) | Streptozotocin-induced Neuropathy | Rat | Not specified | Reversal of mechanical hyperalgesia | Dose-dependent reversal | [22] |

| GW842166X | Freund's Adjuvant (Inflammatory) | Rat | 0.1 (ED50) | Reversal of hyperalgesia | Efficacious | [3][5] |

| A-796260 | Multiple pain models | Rodent | Not specified | Analgesia | Broad-spectrum efficacy | [20] |

Toxicology and Safety Pharmacology

A critical component of preclinical development is establishing a robust safety profile. For oral CB2 agonists, this involves a standard battery of toxicology and safety pharmacology studies.

-

Maximum Tolerated Dose (MTD): These studies determine the highest dose that can be administered without causing unacceptable toxicity. For oral this compound, MTD studies showed no dose-limiting toxicities at doses expected to be therapeutically relevant.[1]

-

Repeat-Dose Toxicology: These studies, typically 28 days in duration in both a rodent and a non-rodent species, assess for potential target organ toxicity after daily oral administration. The 28-day study for oral this compound demonstrated it was safe and well-tolerated with no serious adverse events.[1]

-

Safety Pharmacology: This evaluates the effects of the compound on vital functions. Key studies include:

-

Cardiovascular: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG). Studies on oral this compound showed no treatment-related effects on these parameters.[1]

-

Central Nervous System (CNS): Evaluates potential neurological side effects. A key advantage of selective CB2 agonists is the expected lack of CB1-mediated psychoactive effects, such as hypoactivity and catalepsy.[7]

-

Respiratory: Assesses effects on respiratory function.

-

The overall goal is to define a safe starting dose and dose range for initial human clinical trials.

Conclusion

The preclinical data for a range of selective CB2 receptor agonists provide a strong rationale for their therapeutic potential in treating chronic pain and inflammatory diseases. The development of potent, selective, and orally bioavailable compounds is a significant advancement in the field. A thorough preclinical evaluation, encompassing in vitro characterization, in vivo efficacy in relevant disease models, comprehensive pharmacokinetic profiling, and rigorous safety and toxicology studies, is essential to successfully translate these promising molecules from the laboratory to the clinic. The lack of centrally-mediated side effects remains a key differentiating advantage for this class of therapeutic agents.

References

- 1. | BioWorld [bioworld.com]

- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. | BioWorld [bioworld.com]

- 13. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]

- 14. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]

- 18. Determination of the two major endocannabinoids in human plasma by μ-SPE followed by HPLC-MS/MS [ouci.dntb.gov.ua]

- 19. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Acknowledgment of Discrepancy in Provided Chemical Data

Initial analysis of the provided molecular formula C28H36O6 in conjunction with the name "Cannabinor" has revealed a significant discrepancy. Scientific literature and chemical databases do not identify a compound named "this compound" with this specific molecular formula.

Extensive searches have indicated that the molecular formula C28H36O6 is associated with two primary compounds: Clinofibrate (B1669179) and Calotropone . Neither of these are classified as cannabinoids.

Conversely, the compound known as This compound is a synthetic CB2-selective agonist with the molecular formula C28H38O6 [1]. This compound has been in clinical testing as an analgesic[1].

Given this fundamental inconsistency, a detailed technical guide on a "this compound" with the molecular formula C28H36O6 cannot be accurately generated as such a compound is not documented in the scientific domain.

To provide relevant and accurate information, this document will proceed by presenting the available data on the compounds correctly associated with the provided molecular formula, as well as information on the distinct compound, this compound.

Section 1: Compounds with Molecular Formula C28H36O6

Clinofibrate

Clinofibrate is a fibrate drug used for managing hyperlipidemia.[2] It is primarily marketed in Japan under the trade name Lipoclin.[2][3] Chemically, it is a derivative of bisphenol Z.[2]

Chemical and Physical Properties of Clinofibrate

| Property | Value | Source |

| Molecular Formula | C28H36O6 | PubChem[3] |

| Molecular Weight | 468.6 g/mol | PubChem[3] |

| IUPAC Name | 2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | PubChem[3] |

| CAS Number | 30299-08-2 | PubChem[3] |

| Class | Hypolipidemic agent, Fibrate | KEGG[4] |

Mechanism of Action

As a fibrate, clinofibrate's primary mechanism of action is as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[4] Activation of PPARα leads to a decrease in VLDL-triglyceride levels.[3]

Experimental Protocols: Synthesis of Clinofibrate

A documented synthesis of clinofibrate involves the following steps[2]:

-

Condensation: Cyclohexanone is condensed with phenol (B47542) to produce bisphenol Z.

-

Bargellini Reaction: The resulting bisphenol Z is treated with chloroform (B151607) and methyl ethyl ketone in the presence of a base to yield clinofibrate.

Logical Relationship of Clinofibrate Synthesis

Caption: Synthesis pathway of Clinofibrate.

Calotropone

Calotropone is a steroid isolated from the roots of Calotropis gigantea.[5] It has demonstrated inhibitory effects on chronic myelogenous leukemia (K562) and human gastric cancer (SGC-7901) cell lines, indicating its potential as an antineoplastic agent.[5]

Chemical and Physical Properties of Calotropone

| Property | Value | Source |

| Molecular Formula | C28H36O6 | PubChem[5] |

| IUPAC Name | [(3S,8R,9S,10R,12R,13S,14S,17S)-17-acetyl-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate | PubChem[5] |

| Class | 20-oxo steroid, Benzoate ester | ChEBI[5] |

| Role | Metabolite, Antineoplastic agent | ChEBI[5] |

Section 2: this compound (C28H38O6)

This compound is a synthetic, selective agonist for the cannabinoid receptor type 2 (CB2).[1] It has undergone Phase II clinical trials for its analgesic properties.[1]

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H38O6 | PubChem[1] |

| IUPAC Name | (E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid | PubChem[1] |

| CAS Number | 573981-31-4 | PubChem[1] |

| Synonyms | PRS-211375 | PubChem[1] |

Signaling Pathway of Cannabinoid Receptor Agonists

Classical cannabinoids and synthetic agonists like this compound primarily exert their effects through the cannabinoid receptors CB1 and CB2.[6] These are G-protein-coupled receptors.

Simplified Signaling Pathway for CB2 Agonists

Caption: Simplified CB2 receptor signaling cascade.

While a "this compound" with the molecular formula C28H36O6 is not described in the current scientific literature, the distinct compounds Clinofibrate, Calotropone (both C28H36O6), and this compound (C28H38O6) are well-documented. For future research and development, it is crucial to use the correct molecular formula and nomenclature to ensure accurate data retrieval and application. Researchers interested in cannabinoid-like activity should focus on compounds that are structurally and pharmacologically characterized as such, like this compound (C28H38O6), a selective CB2 agonist.

References

- 1. This compound | C28H38O6 | CID 10174045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinofibrate - Wikipedia [en.wikipedia.org]

- 3. Clinofibrate | C28H36O6 | CID 2787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KEGG DRUG: Clinofibrate [genome.jp]

- 5. Calotropone | C28H36O6 | CID 70680255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Selective Cannabinoid Receptor 2 (CB2) Agonists: A Technical Guide for Drug Development

Executive Summary: The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target for a multitude of pathologies, primarily due to its significant role in modulating immune responses and inflammation.[1][2] Unlike the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is found mainly in peripheral tissues, especially on immune cells.[1][3] This distribution makes selective CB2 agonists an attractive therapeutic strategy, offering the potential to treat conditions like chronic pain, inflammation, and neurodegenerative diseases without the undesirable central nervous system side effects associated with CB1 activation.[4][5][6] This guide provides an in-depth overview of CB2 receptor signaling, summarizes the quantitative pharmacology of key selective agonists, details essential experimental protocols for their evaluation, and explores their therapeutic potential across various disease models.

Introduction: The Rationale for Targeting CB2 Receptors

The endocannabinoid system (ECS) is a crucial homeostatic regulator involved in a wide range of physiological processes.[7][8] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide (B1667382) and 2-AG), and the enzymes responsible for their synthesis and degradation.[9] While CB1 receptor activation has therapeutic benefits, its clinical utility is hampered by psychotropic effects.[10] The CB2 receptor, however, is highly inducible in response to inflammation or tissue injury, particularly on reactive microglia in the central nervous system, making it a target that is primarily engaged under pathological conditions.[11][12] The development of agonists with high selectivity for the CB2 receptor over the CB1 receptor is a key strategy in modern pharmacology, aiming to harness the therapeutic properties of cannabinoids while ensuring a favorable safety profile.[3][4][13]

CB2 Receptor Signaling Pathways

The CB2 receptor is a G-protein-coupled receptor (GPCR).[14] Its activation by an agonist initiates a cascade of intracellular signaling events primarily through coupling to Gαi/o proteins.[14][15] This canonical pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7][14] The reduction in cAMP can, in turn, affect the activity of protein kinase A and modulate the transcription of genes via the cAMP response element-binding protein (CREB).[14][15]

Beyond the inhibition of adenylyl cyclase, the Gβγ subunits released upon G-protein activation can modulate other effectors.[14][15] These include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) cascade, which is involved in regulating cell proliferation, differentiation, and survival.[1][14][15] Additionally, CB2 receptors can interact with β-arrestin pathways, which mediate receptor desensitization, internalization, and can also trigger independent signaling events.[15][16] This concept of "biased signaling" suggests that different agonists might preferentially activate certain pathways over others, offering an opportunity to develop drugs with more specific downstream effects.[9][16]

References

- 1. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 2. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]

- 3. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor 2 selective agonists and Alzheimer's disease: An insight into the therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid Receptors and Their Relationship With Chronic Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene, a dietary cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editorial: Therapeutic potential of the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening | Semantic Scholar [semanticscholar.org]

- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Cannabinoid Therapeutics in Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of cannabinoids for pain management has been a subject of intrigue and intensive research for decades. This in-depth technical guide provides a comprehensive overview of the history of cannabinoid clinical trials for pain, detailing the evolution of our understanding from early observations to modern, controlled studies. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

A Historical Trajectory of Cannabinoids in Pain Relief

The use of the Cannabis sativa plant for medicinal purposes, including pain relief, has ancient roots, with documented use in Chinese, Indian, Greek, and Roman medicine for ailments such as rheumatism, gout, and inflammation[1][2]. The modern scientific era of cannabinoid research began in the 20th century, with the identification of the chemical structure of delta-9-tetrahydrocannabinol (THC) in 1964[1]. This discovery paved the way for systematic investigation into the therapeutic properties of cannabinoids. The subsequent discovery of the endocannabinoid system, including the cannabinoid receptors CB1 and CB2, in the 1990s marked a pivotal moment, providing a mechanistic framework for the analgesic effects of these compounds[2].

Recent years have seen a surge in clinical trials investigating the efficacy and safety of cannabinoids for various chronic pain conditions. Despite promising preclinical evidence and patient-reported outcomes, the quality of clinical evidence has been varied due to small sample sizes, short study durations, and methodological inconsistencies[2][3]. Regulatory hurdles have also posed significant challenges to conducting robust, large-scale clinical trials[3]. Nevertheless, meta-analyses and systematic reviews suggest a moderate amount of evidence for the analgesic activity of cannabinoids, particularly in neuropathic pain[4].

Quantitative Data from Cannabinoid Clinical Trials for Pain

The following tables summarize key quantitative data from various clinical trials and meta-analyses of cannabinoids for pain management.

| Table 1: Efficacy of Cannabinoids in Pain Reduction | |

| Study/Analysis | Key Findings |

| Meta-analysis of 43 RCTs | Cannabinoids are effective for the treatment of chronic pain in adults, especially neuropathic pain[5]. |

| Meta-analysis of 25 records (2,248 participants) | Cannabinoid administration produced a medium-to-large effect on pain reduction (Cohen's d = -0.58) compared to a small-to-medium effect for placebo (Cohen's d = -0.39)[6]. |

| Neuropathic Pain Studies | Cannabinoids reduced pain scores by 6 to 9 points on a 0 to 100 scale and nearly doubled the likelihood of achieving a 30% pain reduction[7]. |

| OBX Pain Study (>1600 participants) | Clinically meaningful improvements in pain were observed across different formulations of CBD and rare cannabinoids[8]. |

| Studies on CBD | Pain reduction ranging from 42% to 66% was observed with CBD alone or in combination with THC[9]. |

| Table 2: Safety and Tolerability of Cannabinoids | |

| Cannabinoid/Formulation | Adverse Events and Discontinuation Rates |

| Oral CBD (Meta-analysis) | Discontinuation rates: 4.3% (low dose), 8.8% (medium dose), 12.9% (high dose), vs. 3.5% (placebo)[7][10]. |

| Nabiximols (THC/CBD spray) | Dizziness (25%), somnolence (8%), disorientation (4%), treatment discontinuation (12%)[7][10]. |

| High-dose CBD | Measurable risk of hepatotoxicity[7][10]. |

| General Cannabinoid Use | Adverse effects are generally mild to moderate, well-tolerated, and transient in short-term use[4]. |

Key Experimental Protocols in Cannabinoid Pain Research

The methodologies employed in clinical trials of cannabinoids for pain are crucial for interpreting their findings. Below are examples of protocols from notable studies.

Pragmatic Trial of Cannabidiol (CBD) for Chronic Pain in Veterans

-

Study Design: A randomized, double-blind, placebo-controlled, pragmatic clinical trial with 468 participants[11].

-

Objective: To determine if an oral CBD solution improves the Patient Global Impression of Change (PGIC) in veterans with chronic pain[11].

-

Intervention: Participants are randomized 1:1 to receive either a CBD oral solution or a matching placebo for a 4-week period[11].

-

Primary Outcome: Difference in PGIC between the CBD and placebo groups after four weeks[11].

-

Secondary Outcomes: Pain severity, pain interference, anxiety, suicide ideation, and sleep disturbance[11].

-

Data Collection: Conducted remotely via a smartphone app, with study materials shipped to participants[11].

Phase II Trial of CBD for Neuroinflammation in Chronic Low Back Pain

-

Study Design: A double-blind, randomized, placebo-controlled, phase II clinical trial with 80 adults[12].

-

Objective: To evaluate whether CBD reduces neuroinflammation, measured by translocator protein (TSPO) levels, in patients with chronic low back pain[12].

-

Intervention: Participants are randomized to receive either an FDA-approved CBD medication (Epidiolex) or a matching placebo for 4 weeks using a dose-escalation design[12].

-

Primary Outcome: Change in thalamic [11C]PBR28 signal (a marker for TSPO) from baseline to 4 weeks, as measured by PET/MRI[12].

-

Secondary Outcomes: Changes in [11C]PBR28 signal in limbic regions, striatal activation in response to a reward task, and self-reported measures of pain, depression, and quality of life[12].

Signaling Pathways of Cannabinoids in Pain Modulation

The analgesic effects of cannabinoids are primarily mediated through their interaction with the endocannabinoid system, particularly the CB1 and CB2 receptors. These G-protein coupled receptors (GPCRs) are distributed throughout the pain pathways[13].

CB1 and CB2 Receptor Signaling

Activation of CB1 and CB2 receptors, which are coupled to Gi/o proteins, initiates a cascade of intracellular events that ultimately modulate neuronal excitability and inflammation[14][15].

Caption: CB1/CB2 receptor activation by cannabinoids leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal excitability and neurotransmitter release.

Descending Pain Modulation Pathway

Cannabinoids can also activate descending inhibitory pain pathways, a key mechanism for centrally mediated analgesia. This involves the disinhibition of neurons in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM)[16].

Caption: Cannabinoids disinhibit glutamatergic neurons in the PAG, activating a descending pathway that suppresses pain signals in the spinal cord.

Experimental Workflow for a Cannabinoid Clinical Trial

The design and execution of a clinical trial for a cannabinoid-based pain therapeutic follows a structured workflow to ensure scientific rigor and patient safety.

Caption: A typical clinical trial workflow for a new cannabinoid-based pain therapeutic, progressing from initial safety studies to post-market surveillance.

References

- 1. cb1medical.com [cb1medical.com]

- 2. Cannabinoids in Chronic Pain Management: A Review of the History, Efficacy, Applications, and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoids in Chronic Pain Management: A Review of the History, Efficacy, Applications, and Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Cannabinoid Administration for Pain: A Meta-Analysis and Meta-Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoids in Chronic Pain: Clinical Outcomes, Adverse Effects and Legal Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. History's Largest Cannabinoid Trial on Pain Finds Significant Improvement [prnewswire.com]

- 9. Cannabinoids for Pain Management and Neuroprotection · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for a pragmatic trial of Cannabidiol (CBD) to improve chronic pain symptoms among United States Veterans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cannabinoids and Pain: Sites and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]

- 16. The Role of Cannabinoid Receptors in the Descending Modulation of Pain [mdpi.com]

In-Depth Pharmacological Profile of PRS-211,375 (Cannabinor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRS-211,375, also known as Cannabinor, is a potent and selective synthetic agonist for the cannabinoid receptor type 2 (CB2).[1] As a non-classical cannabinoid, its chemical structure shares similarities with cannabidiol. Developed initially for the treatment of pain, PRS-211,375 has been the subject of preclinical and clinical investigation. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional selectivity, and effects in various experimental models.

Core Pharmacological Attributes

PRS-211,375 is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor. This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, which are generally considered undesirable for therapeutic applications.

Data Presentation: Binding Affinity and Functional Selectivity

The following table summarizes the binding and functional characteristics of PRS-211,375 at human and rat cannabinoid receptors.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Selectivity (vs. CB1) |

| Human CB2 | 17.4 | 321-fold |

| Rat CB2 | Similar to human CB2 | Not specified |

| Human CB1 | 5,585 | - |

Data sourced from Gratzke et al., 2010.[1]

Experimental Protocols

This section details the methodologies employed in the key in vitro and in vivo studies to characterize the pharmacological profile of PRS-211,375.

In Vitro Methodologies

Radioligand Binding Assays: To determine the binding affinity of PRS-211,375 for cannabinoid receptors, competitive radioligand binding assays were performed using membranes from cells expressing either human or rat CB1 and CB2 receptors. The specific radioligand used was [³H]CP-55,940, a high-affinity cannabinoid receptor agonist. The assay involves incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (PRS-211,375). The amount of radioligand displaced by the test compound is then measured to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Tritium (B154650) ([³H]) Outflow Assays for Cholinergic Nerve Activity: To assess the effect of PRS-211,375 on cholinergic nerve activity, tritium outflow assays were conducted on isolated bladder tissue strips from rats. The tissue was incubated with [³H]choline to label the acetylcholine (B1216132) stores within the cholinergic nerves. The strips were then superfused with a physiological salt solution and electrically stimulated to induce acetylcholine release. The amount of tritium in the superfusate was measured as an indicator of acetylcholine release. The effect of PRS-211,375 on nerve-evoked tritium outflow was then determined.[1]

Isolated Detrusor Muscle Function (Organ Bath Studies): To evaluate the direct effects of PRS-211,375 on smooth muscle contractility, isolated detrusor muscle strips from rat bladders were mounted in organ baths. The strips were subjected to electrical field stimulation to elicit nerve-mediated contractions and also exposed to contractile agents like carbachol (B1668302) to assess direct muscle effects. The contractile responses were measured isometrically.[1]

In Vivo Methodologies

Cystometry in Awake Rats: To investigate the effects of PRS-211,375 on bladder function, cystometry was performed in awake, unrestrained female Sprague-Dawley rats. A catheter was implanted in the bladder for infusion of saline and measurement of intravesical pressure. Urodynamic parameters such as micturition interval, micturition volume, baseline pressure, threshold pressure, and flow pressure were recorded before and after intravenous administration of PRS-211,375 or vehicle.[1]

Partial Urethral Obstruction Model in Rats: To assess the therapeutic potential of PRS-211,375 in a model of bladder dysfunction, female Sprague-Dawley rats underwent surgically induced partial urethral obstruction. Following a two-week period to allow for the development of bladder hypertrophy and dysfunction, the rats were treated daily with intraperitoneal injections of PRS-211,375 (3 mg/kg) or saline for 14 days. Subsequently, in vivo cystometry was performed to evaluate bladder function, and the bladders were harvested for in vitro organ bath studies.[2]

Clinical Trials for Pain: PRS-211,375 (this compound) underwent Phase 2a clinical trials for the treatment of pain. One study was designed to evaluate its analgesic activity and safety in healthy subjects experiencing acute nociceptive pain following third molar dental extraction.[3][4] Another Phase 2a trial assessed its efficacy in a model of experimentally induced neuropathic pain in healthy volunteers using capsaicin-induced pain.[5] These trials were single-center, randomized, double-blinded, and placebo-controlled, with PRS-211,375 administered intravenously.[4][5]

Preclinical and Clinical Findings

In Vitro Effects

In vitro studies demonstrated that PRS-211,375 had no significant effect on isolated detrusor muscle function, indicating a lack of direct smooth muscle relaxant or contractile activity.[1]

In Vivo Effects on Bladder Function

In normal rats, intravenous administration of PRS-211,375 at a dose of 3.0 mg/kg resulted in a significant increase in micturition intervals by 52% and micturition volumes by 96%.[1] It also led to a 73% increase in threshold pressure and a 49% increase in flow pressure.[1] These findings suggest that CB2 receptor activation may be involved in the sensory aspects of micturition.[1]

In a rat model of partial urethral obstruction, chronic treatment with PRS-211,375 (3 mg/kg daily for 14 days) led to several beneficial effects on bladder function. Compared to saline-treated controls, the bladders of PRS-211,375-treated rats had a significantly lower weight (0.53 g vs. 0.97 g).[2] Furthermore, the treated rats exhibited a significantly lower post-void residual volume (0.06 ml vs. 0.28 ml) and a higher micturition compliance (0.069 ml/cm H₂O vs. 0.032 ml/cm H₂O).[2] The frequency of non-voiding contractions was also significantly reduced in the PRS-211,375 group.[2] These results indicate that selective CB2 receptor activation can improve bladder emptying and function in a model of bladder outlet obstruction.[2]

Clinical Development for Pain

Despite promising preclinical data for its potential as an analgesic, PRS-211,375 (this compound) ultimately failed in Phase IIb human clinical trials due to a lack of efficacy in treating pain.

Signaling Pathways and Experimental Workflows

CB2 Receptor Signaling Pathway